Cas no 113296-33-6 ((4-Ethylcyclohexyl)methanol)

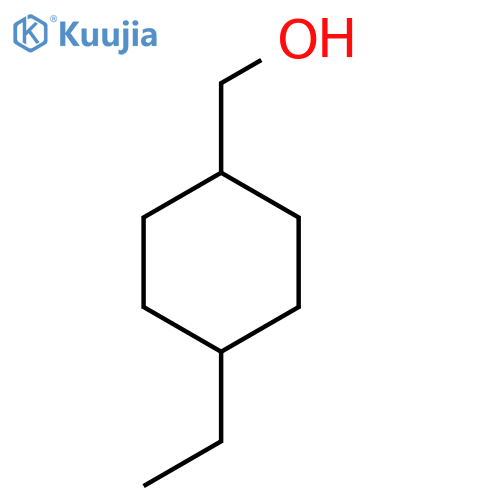

(4-Ethylcyclohexyl)methanol structure

商品名:(4-Ethylcyclohexyl)methanol

(4-Ethylcyclohexyl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-ethylcyclohexyl)methanol

- 4-ethylCyclohexanemethanol

- (trans-4-ethylcyclohexyl)methanol

- trans-4-Ethyl-cyclohexanemethanol

- AMY35796

- [(1alpha)-4beta-Ethylcyclohexyl]methanol

- Cyclohexanemethanol, 4-ethyl-

- SY321307

- AS-77184

- AKOS014076698

- DB-128936

- 75839-86-0

- SCHEMBL74917

- SCHEMBL15473312

- CS-0172771

- 113296-33-6

- Trans-4-ethylcyclohexanemethanol

- ((1R,4r)-4-ethylcyclohexyl)methanol

- DB-222247

- P18075

- YSQZCEWPPUAANL-KYZUINATSA-N

- A1-31677

- F81075

- SCHEMBL11227203

- MFCD20407987

- SB40941

- SCHEMBL12347321

- SCHEMBL18599241

- (4-Ethylcyclohexyl)methanol

-

- MDL: MFCD20407987

- インチ: 1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3

- InChIKey: YSQZCEWPPUAANL-UHFFFAOYSA-N

- ほほえんだ: OCC1CCC(CC)CC1

計算された属性

- せいみつぶんしりょう: 142.135765193g/mol

- どういたいしつりょう: 142.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 82.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 20.2

(4-Ethylcyclohexyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM326475-25g |

(4-ethylcyclohexyl)methanol |

113296-33-6 | 95%+ | 25g |

$5820 | 2023-02-03 | |

| Enamine | EN300-781187-2.5g |

(4-ethylcyclohexyl)methanol |

113296-33-6 | 2.5g |

$1020.0 | 2023-03-16 | ||

| Enamine | EN300-781187-5.0g |

(4-ethylcyclohexyl)methanol |

113296-33-6 | 5.0g |

$1291.0 | 2023-03-16 | ||

| Chemenu | CM326475-1g |

(4-ethylcyclohexyl)methanol |

113296-33-6 | 95%+ | 1g |

$485 | 2021-08-18 | |

| eNovation Chemicals LLC | D608729-100mg |

(4-ethylcyclohexyl)methanol |

113296-33-6 | 97% | 100mg |

$140 | 2024-07-21 | |

| eNovation Chemicals LLC | D608729-250MG |

(4-ethylcyclohexyl)methanol |

113296-33-6 | 97% | 250mg |

$250 | 2024-07-21 | |

| Advanced ChemBlocks | P49749-100MG |

(4-ethylcyclohexyl)methanol |

113296-33-6 | 97% | 100mg |

$145 | 2024-05-20 | |

| Advanced ChemBlocks | P49749-250MG |

(4-ethylcyclohexyl)methanol |

113296-33-6 | 97% | 250mg |

$290 | 2024-05-20 | |

| Chemenu | CM326475-250mg |

(4-ethylcyclohexyl)methanol |

113296-33-6 | 95%+ | 250mg |

$194 | 2022-06-14 | |

| abcr | AB535057-250 mg |

(4-Ethylcyclohexyl)methanol; . |

113296-33-6 | 250MG |

€349.50 | 2022-08-31 |

(4-Ethylcyclohexyl)methanol 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

113296-33-6 ((4-Ethylcyclohexyl)methanol) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:113296-33-6)(4-Ethylcyclohexyl)methanol

清らかである:99%/99%

はかる:500mg/1g

価格 ($):412.0/436.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:113296-33-6)(4-ethylcyclohexyl)methanol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ